REACTION_CXSMILES
|
C(OC1C=C(C=CC=1C)C1OC2C(C(=O)C=1)=C(C)C=C(OCC1C=CC=CC=1)C=2)C1C=CC=CC=1.[OH:36][C:37]1[CH:38]=[C:39]([CH:53]=[CH:54][C:55]=1[O:56][CH3:57])[C:40]1[O:41][C:42]2[C:47]([C:48](=[O:50])[CH:49]=1)=[C:46]([OH:51])[CH:45]=[C:44]([OH:52])[CH:43]=2.B(Cl)(Cl)Cl>C(Cl)Cl>[OH:36][C:37]1[CH:38]=[C:39]([CH:53]=[CH:54][C:55]=1[O:56][CH3:57])[C:40]1[O:41][C:42]2[C:47]([C:48](=[O:50])[CH:49]=1)=[C:46]([OH:51])[CH:45]=[C:44]([OH:52])[CH:43]=2 |f:0.1|
|
Name
|
3',5,7-trihydroxy-4'-methoxy flavone 3',7-dibenzyloxy-4',5-dimethyl flavone
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=2OC3=CC(=CC(=C3C(C2)=O)C)OCC2=CC=CC=C2)C=CC1C.OC=1C=C(C=2OC3=CC(=CC(=C3C(C2)=O)O)O)C=CC1OC
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=2OC3=CC(=CC(=C3C(C2)=O)O)O)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |